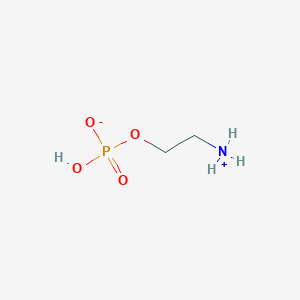
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate” is a complex organic compound. It likely contains a methyl group (CH3), a phenyl group (C6H5), a trifluoroacetamido group (CF3CONH2), and an acetate group (CH3COO). The “(2S)” notation suggests that it’s a chiral molecule, meaning it has a non-superimposable mirror image .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoroacetamido group and the attachment of the phenyl and acetate groups. One possible method could involve the use of 2,2,2-Trifluoroacetamide , which is used in the synthesis of primary amines .Applications De Recherche Scientifique
Electrochemical Fluorination Techniques
Research by Dmowski and Kozłowski (1997) explored the electrochemical fluorination of methyl cinnamates, leading to diastereoisomeric mixtures of fluorinated compounds, including 2,3-difluoro-3-phenylpropionates and fluoroacetamides, with significant chemical yields. This study highlights the influence of substituents on the chemo- and regioselectivity of fluorination, demonstrating the potential for precise modifications in organic synthesis processes (Dmowski & Kozłowski, 1997).
Synthesis and Characterization of Hybrid Materials
Zhao et al. (2016) introduced a novel method for preparing graphene oxide/rare-earth complex hybrid luminescent materials, utilizing ligands such as 2-Thenoyltrifluoroacetone for Eu3+ ions. The study underscores the materials' good solubility, long luminescent lifetime, and high fluorescence quantum yield, marking significant advancements in the development of materials for potential applications in medicine and as biological markers (Zhao et al., 2016).
Advanced Organic Synthesis Methods
Ebner, Tambar, and Stoltz (2009) discovered a novel Pd(OAc)2-catalyzed methylation reaction by dicumyl peroxide via aryl C−H bond activation. This methodology allows for diverse applications in the synthesis of complex organic molecules, indicating the potential for Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate in facilitating innovative synthetic routes (Ebner, Tambar, & Stoltz, 2009).
Mechanistic Insights into Organic Reactions
A study on the Pummerer reaction intermediate by Tamura et al. (1981) demonstrates the intricate mechanisms involved in cationic olefin cyclization, providing a deeper understanding of the reactions' pathways and potential applications in synthetic organic chemistry (Tamura et al., 1981).
Propriétés
IUPAC Name |
methyl (2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-9(16)8(7-5-3-2-4-6-7)15-10(17)11(12,13)14/h2-6,8H,1H3,(H,15,17)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPZHEHQDFPRST-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628458 |
Source


|
| Record name | Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate | |
CAS RN |
145513-97-9 |
Source


|
| Record name | Methyl (αS)-α-[(2,2,2-trifluoroacetyl)amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)



![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)


![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)


